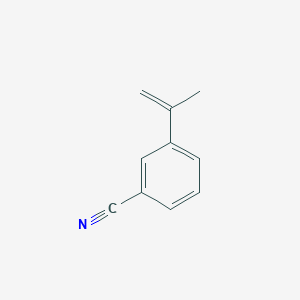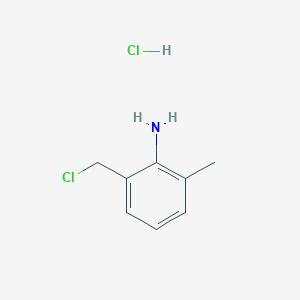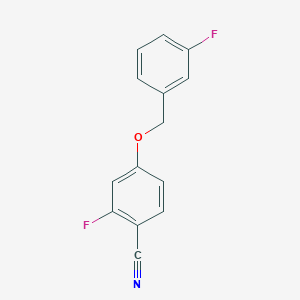
3,3-diphenyl-2-Piperidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3,3-diphenyl-2-Piperidinone is a chemical compound belonging to the piperidinone family It features a piperidine ring substituted with two phenyl groups at the 3-position and a ketone group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-diphenyl-2-Piperidinone typically involves the cyclization of appropriate precursors. One common method is the reaction of benzyl cyanide with phenylmagnesium bromide, followed by cyclization and oxidation steps. The reaction conditions often include the use of strong bases and oxidizing agents to facilitate the formation of the piperidinone ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: 3,3-diphenyl-2-Piperidinone undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols or other reduced products.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include substituted piperidinones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
科学的研究の応用
3,3-diphenyl-2-Piperidinone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and as a model compound for understanding biological processes.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of 3,3-diphenyl-2-Piperidinone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Piperidine: A simpler analog with a similar ring structure but without the phenyl substitutions.
Piperidin-2-one: Similar to 3,3-diphenyl-2-Piperidinone but lacks the phenyl groups.
3-Phenylpiperidin-2-one: Contains only one phenyl group, making it less sterically hindered compared to this compound.
Uniqueness: this compound is unique due to the presence of two phenyl groups, which significantly influence its chemical reactivity and biological activity. This structural feature makes it a valuable compound for various applications, particularly in medicinal chemistry where steric and electronic effects play crucial roles in drug design.
特性
CAS番号 |
24056-59-5 |
|---|---|
分子式 |
C17H17NO |
分子量 |
251.32 g/mol |
IUPAC名 |
3,3-diphenylpiperidin-2-one |
InChI |
InChI=1S/C17H17NO/c19-16-17(12-7-13-18-16,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2,(H,18,19) |
InChIキー |
SMBVZADXTNEBQL-UHFFFAOYSA-N |
正規SMILES |
C1CC(C(=O)NC1)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[3-(1H-Benzoimidazol-2-yl)-propyl]-benzyl-amine](/img/structure/B8584887.png)
![6-(4-fluorophenyl)-N,3-dimethyl-N-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B8584893.png)




![Tert-butyl 4-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxylate](/img/structure/B8584941.png)

